molecular formula C22H16BrN3O4 B13369722 Ethyl 2'-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4'-pyrano[3,2-h]quinoline)-3'-carboxylate

Ethyl 2'-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4'-pyrano[3,2-h]quinoline)-3'-carboxylate

Cat. No.: B13369722
M. Wt: 466.3 g/mol
InChI Key: FIHHAEXHFLTZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2’-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4’-pyrano[3,2-h]quinoline)-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a quinoline moiety, making it a subject of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2’-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4’-pyrano[3,2-h]quinoline)-3’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Spirocyclization: The brominated indole is reacted with a suitable quinoline derivative under conditions that promote spirocyclization, forming the spiro compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4’-pyrano[3,2-h]quinoline)-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

Ethyl 2’-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4’-pyrano[3,2-h]quinoline)-3’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2’-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4’-pyrano[3,2-h]quinoline)-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-bromoindole-2-carboxylate: A simpler indole derivative with similar bromine and ester functional groups.

    2-Amino-3-carbethoxy-4,5,6,7-tetrahydrobenzo[b]thiophene: Another spiro compound with a different heterocyclic system.

Uniqueness

Ethyl 2’-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4’-pyrano[3,2-h]quinoline)-3’-carboxylate is unique due to its complex spiro structure, which combines indole and quinoline moieties. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H16BrN3O4

Molecular Weight

466.3 g/mol

IUPAC Name

ethyl 2'-amino-5-bromo-2-oxospiro[1H-indole-3,4'-pyrano[3,2-h]quinoline]-3'-carboxylate

InChI

InChI=1S/C22H16BrN3O4/c1-2-29-20(27)16-19(24)30-18-13(7-5-11-4-3-9-25-17(11)18)22(16)14-10-12(23)6-8-15(14)26-21(22)28/h3-10H,2,24H2,1H3,(H,26,28)

InChI Key

FIHHAEXHFLTZDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=C(C=CC(=C4)Br)NC3=O)C=CC5=C2N=CC=C5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.